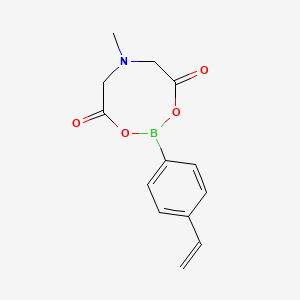
3-Nitro-4-(trifluoromethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Nitro-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 1214360-38-9 . It has a molecular weight of 232.12 and its IUPAC name is 3-nitro-4-(trifluoromethoxy)benzonitrile .
Molecular Structure Analysis
The molecular structure of “3-Nitro-4-(trifluoromethoxy)benzonitrile” can be represented by the InChI code: 1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-5(4-12)3-6(7)13(14)15/h1-3H .Physical And Chemical Properties Analysis
“3-Nitro-4-(trifluoromethoxy)benzonitrile” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Stability Studies
A study by Barchańska et al. (2019) on the degradation processes of nitisinone, a compound related to 3-Nitro-4-(trifluoromethoxy)benzonitrile, emphasizes the importance of understanding the stability and degradation pathways of such compounds. The research employed LC-MS/MS to identify degradation products under various conditions, providing insight into the environmental fate and potential risks of similar nitro-substituted benzonitriles (Barchańska et al., 2019).
Photocatalytic Applications for Environmental Purification
Graphitic carbon nitride (g-C3N4), which can be synthesized from precursors like 3-Nitro-4-(trifluoromethoxy)benzonitrile, shows promise in photocatalytic applications. Asadzadeh-Khaneghah and Habibi-Yangjeh (2020) review the role of g-C3N4/CDs-based nanocomposites in environmental purification, highlighting the enhancement of photocatalytic performance for degradation of pollutants (Asadzadeh-Khaneghah & Habibi-Yangjeh, 2020).
Nitrogen Cycle and Nitrification Research
The study of nitrification and its impact on the nitrogen cycle is another area where derivatives of 3-Nitro-4-(trifluoromethoxy)benzonitrile are relevant. Di and Cameron (2016) review the use of nitrification inhibitors to mitigate nitrate leaching and nitrous oxide emissions in grazed grassland, providing insights into the environmental management of nitrogen-related pollution (Di & Cameron, 2016).
Potential Human Health Risks
The mutagenicity and potential carcinogenicity of nitro-substituted benzonitriles, such as 3-Nitro-4-(trifluoromethoxy)benzonitrile, are of concern. Arlt (2005) reviews 3-Nitrobenzanthrone, a compound with structural similarities, highlighting its role as a potent mutagen and suspected carcinogen found in diesel exhaust and urban air pollution. This study underscores the importance of understanding the health implications of exposure to such compounds (Arlt, 2005).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315-H319 . This indicates that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye/face protection .
Eigenschaften
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-5(4-12)3-6(7)13(14)15/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAHTXKLIWKTAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695308 |
Source


|
| Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(trifluoromethoxy)benzonitrile | |
CAS RN |
1214360-38-9 |
Source


|
| Record name | 3-Nitro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)





![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)

